molecular formula C25H26BNO2S B2654739 10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine CAS No. 2096997-15-6

10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine

Cat. No.: B2654739
CAS No.: 2096997-15-6
M. Wt: 415.36
InChI Key: IHZODBMIFVPHNW-UHFFFAOYSA-N
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Description

10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine (CAS: 1771775-13-3) is a boron-containing phenothiazine derivative with the molecular formula C₂₄H₂₄BNO₂S and a molecular weight of 401.33 g/mol . The compound features a phenothiazine core substituted at the 10-position with a benzyl group bearing a dioxaborolane moiety. This structure enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic electronics, particularly in thermally activated delayed fluorescence (TADF) emitters for OLEDs . Its purity (98%) and stability under dry, low-temperature storage conditions further enhance its utility in synthetic applications .

Properties

IUPAC Name

10-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BNO2S/c1-24(2)25(3,4)29-26(28-24)19-15-13-18(14-16-19)17-27-20-9-5-7-11-22(20)30-23-12-8-6-10-21(23)27/h5-16H,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZODBMIFVPHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester is synthesized by reacting 4-bromobenzyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate and a palladium catalyst.

    Coupling with Phenothiazine: The boronic ester is then coupled with phenothiazine using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the phenothiazine ring can lead to the formation of dihydrophenothiazine derivatives.

    Substitution: The boronic ester group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used in Suzuki-Miyaura reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones of phenothiazine.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Various arylated phenothiazine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The boronic ester moiety is valuable in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

Biology:

    Fluorescent Probes: Phenothiazine derivatives are used as fluorescent probes in biological imaging due to their photophysical properties.

Medicine:

    Pharmaceuticals: Phenothiazine derivatives have applications as antipsychotic and antihistamine agents. The incorporation of the boronic ester may enhance the pharmacokinetic properties of these drugs.

Industry:

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine depends on its application:

    Pharmaceuticals: As an antipsychotic, phenothiazine derivatives typically act by blocking dopamine receptors in the brain, thereby reducing psychotic symptoms.

    Organic Synthesis: In Suzuki-Miyaura reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Core Heterocycle Influence: Phenothiazine (target compound) exhibits a bent, non-planar structure due to sulfur’s lone pairs, promoting intramolecular charge transfer (ICT) in OLEDs . Phenoxazine analogs (e.g., 10-(4-dioxaborolan-ylphenyl)-10H-phenoxazine) have a more planar structure with oxygen replacing sulfur, reducing steric hindrance and altering redox potentials . Acridine derivatives (e.g., 9,9-dimethyl-10-(4-dioxaborolan-ylphenyl)-9,10-dihydroacridine) feature a fully planar conjugated system, enhancing charge transport but limiting solubility .
  • Substituent Effects: Dioxaborolane Position: The target compound’s benzyl-linked dioxaborolane offers flexibility and steric accessibility for cross-coupling, whereas 3,7-bis-dioxaborolane derivatives () may face steric challenges despite higher reactivity . Electron-Withdrawing Groups: The nitrophenyl-ethynyl group in 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine introduces strong electron-withdrawing effects, contrasting with the electron-rich dioxaborolane in the target compound .

Functional Comparisons

  • Synthetic Utility: The target compound and its phenoxazine/acridine analogs are critical in Suzuki-Miyaura reactions for constructing π-conjugated systems in OLEDs . Bis-dioxaborolane phenothiazines () enable dual coupling sites but require precise stoichiometric control to avoid side reactions .
  • Biological Activity: Non-boron analogs like 4f () demonstrate histone deacetylase (HDAC) inhibition, suggesting that boron substitution may redirect utility from bioactivity to materials science .
  • Thermal and Stability Properties :

    • The target compound’s dioxaborolane group enhances thermal stability compared to ester or amide-containing analogs (e.g., compounds 20–22 in ), which degrade at lower temperatures .

Biological Activity

The compound 10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine is a phenothiazine derivative that incorporates a boron-containing moiety. Phenothiazines are well-known for their diverse biological activities, particularly in the fields of psychiatry and oncology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H28BNO3S
  • Molecular Weight : 415.36 g/mol
  • CAS Number : 302348-51-2

Phenothiazines primarily exert their effects through the blockade of dopamine receptors in the central nervous system. The incorporation of the boron moiety may enhance interaction with various biological targets:

  • Dopaminergic Receptors : Inhibition of D2 receptors contributes to its antipsychotic effects.
  • Calmodulin and Protein Kinase C : The compound may inhibit these proteins, which are involved in cell signaling pathways related to proliferation and survival .
  • Multidrug Resistance Reversal : Like other phenothiazines, it could potentially reverse P-glycoprotein-mediated drug resistance in cancer cells .

Antipsychotic Activity

Phenothiazines are primarily used as antipsychotic agents. Studies have shown that derivatives can effectively manage symptoms of schizophrenia and bipolar disorder. The specific compound's efficacy in clinical settings remains to be fully elucidated.

Anticancer Properties

Research indicates that phenothiazine derivatives possess anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.
  • Induction of Apoptosis : They can trigger programmed cell death in cancer cells by modulating signaling pathways.

Case Studies

A study published in Cancer Chemotherapy and Pharmacology evaluated a series of phenothiazine derivatives for their anticancer activity. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxic effects against breast cancer and leukemia cell lines .

Data Table: Biological Activities

Activity TypeMechanismReference
AntipsychoticD2 receptor blockade
AnticancerInduction of apoptosis
Multidrug resistanceP-glycoprotein inhibition
Calmodulin inhibitionDisruption of calcium signaling

Q & A

Q. What are the standard synthetic routes for 10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic esters. For example, intermediates like 10-(4-bromophenyl)-10H-phenothiazine can react with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under catalytic conditions (Pd(PPh₃)₄, base) to introduce the boronate ester group . Reaction optimization often involves solvent selection (THF/triethylamine), temperature control (50–80°C), and inert atmospheres (N₂/Ar) to prevent boronate hydrolysis.

Q. How is the structure of this compound confirmed post-synthesis?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., benzylic methylene protons at δ ~4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 434.2) .
  • X-ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., triclinic crystal system, P1 space group) .

Q. What solvents and purification techniques are optimal for isolating this compound?

Common solvents include dichloromethane (CH₂Cl₂), 1,4-dioxane, and THF. Purification typically employs flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform/hexane mixtures .

Advanced Research Questions

Q. How do substituents on the phenothiazine core influence the reactivity of the boronate ester in cross-coupling reactions?

Electron-donating groups (e.g., methoxy) on the phenothiazine nitrogen increase electron density, accelerating oxidative addition in palladium catalysis. Conversely, electron-withdrawing groups (e.g., nitro) may reduce coupling efficiency. Comparative studies using Hammett substituent constants (σ⁺) can predict reactivity trends .

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

  • Precatalyst selection : Pd(OAc)₂ with bulky phosphines (e.g., SPhos) improves steric control.
  • Base optimization : K₂CO₃ or Cs₂CO₃ in biphasic systems (H₂O/THF) minimizes boronate hydrolysis.
  • Temperature modulation : Lower temperatures (≤60°C) reduce homocoupling of boronate esters .

Q. How can computational methods predict the compound’s electronic properties for optoelectronic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge-transfer properties. For example, the boronate ester’s empty p-orbital contributes to a LUMO energy of ~-1.8 eV, enabling applications in organic light-emitting diodes (OLEDs) .

Methodological Recommendations

  • Contradiction Analysis : Conflicting yields (e.g., 6.9% in Sonogashira vs. 85% in Suzuki coupling) highlight the need for reaction condition screening .
  • Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Stability Testing : Monitor boronate ester hydrolysis in protic solvents (e.g., MeOH) via ¹¹B NMR to assess shelf-life .

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